1H-Indazole-6-boronic acid

Solubility Formulation Suzuki Coupling

1H-Indazole-6-boronic acid (CAS 885068-10-0) is the definitive 6-position boronic acid for kinase drug discovery. Validated in entospletinib (Syk IC50 7.7 nM) and patented PLK4/TTK/Aurora inhibitor scaffolds, this isomer delivers critical binding geometry unattainable with 4-, 5-, or 7-isomers. 3.86 mg/mL aqueous solubility (>19× pinacol ester) enables efficient Suzuki coupling without polar aprotic pre-dissolution. One procurement supports Syk, PLK4, Aurora, and FPPS programs simultaneously. ≥97% purity with batch-specific QC documentation.

Molecular Formula C7H7BN2O2
Molecular Weight 161.96 g/mol
CAS No. 885068-10-0
Cat. No. B1326396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-6-boronic acid
CAS885068-10-0
Molecular FormulaC7H7BN2O2
Molecular Weight161.96 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C=NN2)(O)O
InChIInChI=1S/C7H7BN2O2/c11-8(12)6-2-1-5-4-9-10-7(5)3-6/h1-4,11-12H,(H,9,10)
InChIKeyZKNLCHWRWRYPGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indazole-6-boronic Acid (CAS 885068-10-0): Technical Overview and Procurement Baseline


1H-Indazole-6-boronic acid (CAS 885068-10-0) is a heteroaryl boronic acid building block with the molecular formula C7H7BN2O2 and molecular weight 161.95 g/mol . It comprises a 1H-indazole core functionalized with a boronic acid group at the 6-position, yielding a white to off-white crystalline powder with a melting point of 112–117 °C and predicted pKa of 8.15 ± 0.30 . The compound is primarily employed as a Suzuki–Miyaura coupling partner for constructing carbon–carbon bonds at the indazole 6-position, enabling access to kinase inhibitor pharmacophores and other bioactive heterocyclic scaffolds .

Why Generic Indazole Boronic Acid Substitution Fails: Procurement Considerations for 1H-Indazole-6-boronic Acid


Indazole boronic acids are not interchangeable positional isomers; the substitution position (4-, 5-, 6-, or 7-) determines both the electronic environment and the vector of C–C bond formation, which critically impacts downstream coupling efficiency and target molecular geometry. For 1H-Indazole-6-boronic acid, the 6-position is para to the N1–N2 bond axis, placing the boronic acid functionality at the terminus of the indazole ring system in a configuration that has been validated in multiple patented kinase inhibitor scaffolds [1]. Substituting a 5-boronic acid or 7-boronic acid isomer would produce regioisomeric products with altered binding conformations and potentially different pharmacokinetic profiles, while using a pinacol ester instead of the free boronic acid introduces additional deprotection steps and may alter cross-coupling kinetics. The evidence below quantifies the specific procurement-relevant differentiators for the 6-boronic acid isomer.

Quantitative Differentiation Guide: 1H-Indazole-6-boronic Acid vs. Positional Isomers and Protected Analogs


Predicted Aqueous Solubility Advantage: 1H-Indazole-6-boronic Acid vs. Pinacol Ester

The free boronic acid form exhibits superior predicted aqueous solubility compared to its corresponding pinacol ester. For 1H-Indazole-6-boronic acid, ESOL topological method predicts solubility of 3.86 mg/mL (0.0238 mol/L, Class: Soluble) . In contrast, the pinacol ester derivative (CAS 937049-58-6) shows predicted solubility of only 0.135–0.162 mg/mL . This ~24- to 29-fold solubility differential directly affects reaction medium compatibility in aqueous Suzuki–Miyaura conditions.

Solubility Formulation Suzuki Coupling

Acidity (pKa) Comparison: 6-Position vs. 7-Position Isomer

The predicted pKa of 1H-Indazole-6-boronic acid is 8.15 ± 0.30 , whereas the 7-position isomer (1H-indazol-7-yl boronic acid) has a reported predicted pKa of 8.37 ± 0.30 . This difference of approximately 0.22 pKa units indicates that the 6-isomer is slightly more acidic than the 7-isomer. In Suzuki–Miyaura couplings, boronic acid acidity influences the equilibrium between neutral boronic acid and the more reactive boronate anion under basic conditions.

Physicochemical Properties Reactivity Transmetalation

Validated Utility: 6-Position as a Privileged Vector in Kinase Inhibitor Scaffolds

The 6-position of the indazole ring has been specifically exploited in multiple patented kinase inhibitor programs, whereas positional isomers at the 4-, 5-, or 7-positions are not equivalently represented in analogous therapeutic scaffolds. The 1H-indazol-6-yl moiety appears as a key structural element in the clinical-stage Syk inhibitor entospletinib (GS-9973), which incorporates a 6-(1H-indazol-6-yl)imidazo[1,2-a]pyrazin-8-amine core [1]. Entospletinib demonstrates an IC50 of 7.7 nM against Syk kinase with 13- to >1000-fold cellular selectivity over other kinases . Additionally, the 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one scaffold has been identified as a PLK4 inhibitor series .

Kinase Inhibition Syk Inhibitor PLK4 Inhibitor

Diverse Target Engagement: 6-Position Derivatives Inhibit Multiple Kinase Families

Compounds synthesized from 1H-Indazole-6-boronic acid have been demonstrated to inhibit a broad spectrum of clinically relevant kinases. Patent literature identifies 1H-indazol-6-yl-containing compounds as potent inhibitors of TTK protein kinase, polo-like kinase 4 (PLK4), and Aurora kinases [1]. Additionally, derivatives have been developed as Syk inhibitors (entospletinib, IC50 7.7 nM), PKC-ζ inhibitors (indazolyl benzoimidazoles), and inhibitors of human farnesyl pyrophosphate synthase . In contrast, 1H-indazole-4-boronic acid is primarily documented for PI3K inhibitor synthesis, while 1H-indazole-5-boronic acid lacks equivalent kinase inhibitor patent coverage.

Syk PLK4 TTK Aurora Kinase PKC-ζ

Procurement Availability and Scale: Multi-Vendor Supply with Grade Verification

1H-Indazole-6-boronic acid (CAS 885068-10-0) is commercially available from multiple established vendors including Sigma-Aldrich (Product 720828), Fluorochem (F091520), Bidepharm (BD29812), and BOC Sciences, with standard purity ≥97% (HPLC) and batch-specific analytical documentation (NMR, HPLC, GC) available . Pricing at the 5–25 g scale ranges from approximately £41 to £186 (Fluorochem), enabling medium-scale medicinal chemistry campaigns without custom synthesis lead times . In comparison, the 4-position isomer (CAS 1023595-17-6) and 7-position isomer have fewer vendor options and may require custom synthesis for quantities beyond 1–5 g.

Supply Chain Analytical Verification Purity

Storage Stability: Standard Refrigeration Sufficient for Multi-Year Stability

1H-Indazole-6-boronic acid requires storage at 2–8°C, a standard refrigeration condition, with no requirement for inert atmosphere or desiccation beyond normal laboratory practices . This contrasts with the pinacol ester derivative, which exhibits enhanced stability but at the cost of additional synthetic steps and reduced aqueous solubility. The free boronic acid is stable for extended periods under recommended storage, with no documented degradation issues at room temperature for short-term handling .

Stability Storage Handling

Validated Application Scenarios for 1H-Indazole-6-boronic Acid Based on Quantitative Differentiation Evidence


Synthesis of Syk Kinase Inhibitors (e.g., Entospletinib-Type Scaffolds)

The 1H-indazol-6-yl moiety is a critical pharmacophoric element in Syk inhibitor development, with entospletinib (GS-9973) serving as a direct precedent. The compound's 6-position boronic acid functionality enables Suzuki coupling to install the indazole core onto imidazo[1,2-a]pyrazine scaffolds, yielding inhibitors with single-digit nanomolar potency (IC50 7.7 nM) and >13-fold kinase selectivity [1][2]. Procurement of the 6-boronic acid isomer is essential; substitution with 4-, 5-, or 7-isomers would produce regioisomeric products incompatible with the established Syk inhibitor pharmacophore geometry.

Construction of PLK4 and TTK Inhibitor Libraries for Oncology Programs

Patented indazole compounds derived from 6-position substitution have demonstrated potent inhibition of PLK4, TTK, and Aurora kinases with validated anticancer activity against breast, colon, and ovarian cancer cell lines [1]. The 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one scaffold represents a PLK4 inhibitor series accessible via Suzuki coupling with 1H-Indazole-6-boronic acid. The 6-position vector is critical for achieving the proper binding orientation within the kinase ATP-binding pocket.

Aqueous-Compatible Suzuki–Miyaura Cross-Coupling Workflows

With a predicted aqueous solubility of 3.86 mg/mL (Class: Soluble) versus <0.2 mg/mL for the pinacol ester, 1H-Indazole-6-boronic acid is preferentially suited for Suzuki couplings conducted in aqueous-organic biphasic systems or water-tolerant conditions [1]. This solubility advantage eliminates the need for pre-dissolution in strong polar aprotic solvents and may improve catalyst accessibility during transmetalation. The predicted pKa of 8.15 further supports boronate anion formation under mildly basic aqueous conditions typical of Pd-catalyzed cross-couplings [2].

Diverse Kinase-Focused Medicinal Chemistry Library Synthesis

The 6-position isomer's validated utility across Syk, PLK4, TTK, Aurora, PKC-ζ, and FPPS inhibitor programs makes it a strategically superior building block for kinase-focused library construction compared to other positional isomers [1]. A single procurement of 1H-Indazole-6-boronic acid supports multiple parallel medicinal chemistry campaigns, reducing the need to stock multiple positional isomers with narrower target validation profiles. Multi-vendor commercial availability at ≥97% purity with batch-specific QC documentation further supports reproducible high-throughput synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Indazole-6-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.